6-Propoxy-2,2'-bipyridyl
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Overview
Description
6-Propoxy-2,2’-bipyridyl is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridyl rings connected by a single bond. This compound is notable for its propoxy group attached to the 6th position of the bipyridine structure. Bipyridines are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-2,2’-bipyridyl typically involves the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for bipyridines, including 6-Propoxy-2,2’-bipyridyl, often involve large-scale Ullmann reactions or other coupling reactions. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Propoxy-2,2’-bipyridyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Propoxy-2,2’-bipyridyl involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical pathways, influencing processes such as electron transfer and catalysis . The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and as a precursor to paraquat.
3,3’-Bipyridine: Used in the treatment of congestive heart failure due to its phosphodiesterase inhibitory properties.
Uniqueness
6-Propoxy-2,2’-bipyridyl is unique due to the presence of the propoxy group, which can influence its chemical reactivity and coordination properties. This functional group can enhance its solubility in organic solvents and modify its interaction with metal ions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
54015-98-4 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-propoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2O/c1-2-10-16-13-8-5-7-12(15-13)11-6-3-4-9-14-11/h3-9H,2,10H2,1H3 |
InChI Key |
AQGXZGMFXTWTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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